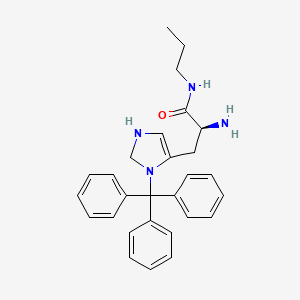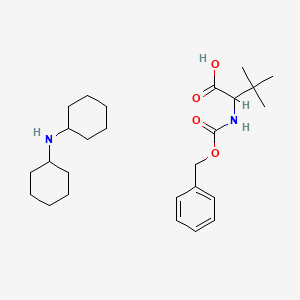
S-(2-Amino-2-carboxyethyl)-D-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Amino-2-carboxyethyl)-D-homocysteine: is a sulfur-containing amino acid derivative. It is also known as cystathionine, which plays a crucial role in the metabolism of methionine and cysteine. This compound is involved in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine typically involves the condensation of homocysteine with serine. This reaction is catalyzed by the enzyme cystathionine beta-synthase. The reaction conditions usually require a physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically modified microorganisms that overexpress cystathionine beta-synthase. The fermentation broth is then subjected to purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Amino-2-carboxyethyl)-D-homocysteine can undergo oxidation to form cysteine sulfinic acid.
Reduction: It can be reduced to form homocysteine and serine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Amino group can react with acylating agents, while the carboxyl group can react with alcohols in the presence of a dehydrating agent.
Major Products:
Oxidation: Cysteine sulfinic acid.
Reduction: Homocysteine and serine.
Substitution: Various acylated or esterified derivatives.
Scientific Research Applications
Chemistry: S-(2-Amino-2-carboxyethyl)-D-homocysteine is used as a building block in the synthesis of peptides and proteins. It is also used in the study of sulfur-containing amino acids and their metabolic pathways.
Biology: In biological research, this compound is used to study the transsulfuration pathway and its role in cellular metabolism. It is also used to investigate the regulation of homocysteine levels in the body.
Medicine: this compound is studied for its potential role in preventing cardiovascular diseases by regulating homocysteine levels. It is also being researched for its potential therapeutic effects in neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. It is also used in the synthesis of sulfur-containing compounds for various applications.
Mechanism of Action
S-(2-Amino-2-carboxyethyl)-D-homocysteine exerts its effects primarily through its role in the transsulfuration pathway. It acts as an intermediate in the conversion of homocysteine to cysteine, which is essential for the synthesis of glutathione, a major antioxidant in the body. The molecular targets include enzymes like cystathionine beta-synthase and cystathionine gamma-lyase, which catalyze the formation and breakdown of this compound.
Comparison with Similar Compounds
Homocysteine: An amino acid that is a precursor to S-(2-Amino-2-carboxyethyl)-D-homocysteine.
Cysteine: An amino acid that is formed from the breakdown of this compound.
Methionine: An essential amino acid that is converted to homocysteine in the body.
Uniqueness: this compound is unique due to its role as an intermediate in the transsulfuration pathway. Unlike homocysteine and methionine, it directly participates in the synthesis of cysteine and glutathione, making it crucial for maintaining cellular redox balance and preventing oxidative stress.
Properties
CAS No. |
6899-07-6 |
|---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(2R)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m1/s1 |
InChI Key |
ILRYLPWNYFXEMH-CNZKWPKMSA-N |
Isomeric SMILES |
C(CSCC(C(=O)O)N)[C@H](C(=O)O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)





![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

